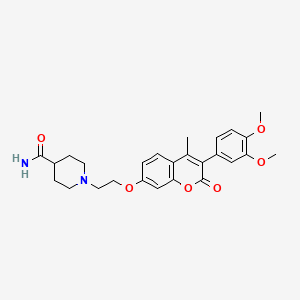

1-(2-((3-(3,4-dimethoxyphenyl)-4-methyl-2-oxo-2H-chromen-7-yl)oxy)ethyl)piperidine-4-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound "1-(2-((3-(3,4-dimethoxyphenyl)-4-methyl-2-oxo-2H-chromen-7-yl)oxy)ethyl)piperidine-4-carboxamide" is a complex organic molecule that likely exhibits a range of biological activities due to its structural features. Piperidine derivatives, in general, have been extensively studied for their potential pharmacological properties, including anti-acetylcholinesterase activity, inhibition of soluble epoxide hydrolase, and antiproliferative effects against cancer cells .

Synthesis Analysis

The synthesis of piperidine derivatives can involve multiple steps and yield various polymorphic forms, as seen in the synthesis of a 1,4-piperazine-2,5-dione, which was achieved in 23% yield over six steps from a related starting material . Similarly, the synthesis of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives involved the introduction of different substituents to enhance biological activity . These methods could potentially be adapted for the synthesis of the compound , considering the structural similarities.

Molecular Structure Analysis

The molecular structure of piperidine derivatives is crucial for their biological activity. For instance, the introduction of a bulky moiety or substituents on the benzamide or piperidine nitrogen has been shown to significantly affect the activity of these compounds . The crystal and molecular structure of a related compound, (E)-methyl 3-(2-hydroxyphenyl)-2-(piperidine-1-carbonyl)acrylate, was determined to form H-bonded dimers stabilized by C-H...π and C-H...O interactions . These structural insights are valuable for understanding how modifications to the piperidine scaffold could influence the properties of the compound under analysis.

Chemical Reactions Analysis

Piperidine derivatives can participate in various chemical reactions, depending on their functional groups. The presence of amide, ester, or other reactive groups can lead to interactions with biological targets or transformations under physiological conditions. For example, the anti-acetylcholinesterase activity of certain piperidine derivatives is attributed to their ability to interact with the enzyme's active site . The triazine group in some piperidine carboxamides has been identified as essential for potency and selectivity in inhibiting soluble epoxide hydrolase .

Physical and Chemical Properties Analysis

The physical and chemical properties of piperidine derivatives, such as solubility, crystallinity, and stability, are influenced by their molecular structure. Polymorphism, as observed in the crystallization of a piperazine-2,5-dione derivative, can lead to different physical properties and may affect the compound's biological activity . The basicity of the piperidine nitrogen is another important factor, as it plays a role in the interaction with biological targets and can influence the compound's pharmacokinetic profile .

科学的研究の応用

Synthesis and Biological Evaluation

Research on coumarin derivatives, including compounds structurally related to "1-(2-((3-(3,4-dimethoxyphenyl)-4-methyl-2-oxo-2H-chromen-7-yl)oxy)ethyl)piperidine-4-carboxamide", involves the synthesis and biological evaluation of these compounds for various applications. For instance, the study by Ramaganesh, Bodke, and Venkatesh (2010) outlines the synthesis of a series of coumarin derivatives containing a thiazolidin-4-one ring and evaluates their antibacterial properties. This research highlights the potential of such compounds in developing new antibacterial agents [C. K. Ramaganesh, Y. Bodke, K. Venkatesh, 2010].

Antitumor and Antioxidant Activities

Another application is explored in the synthesis and evaluation of novel benzothiophenes and their antitumor and antioxidant activities. Bialy and Gouda (2011) demonstrate the use of cyanoacetamide in heterocyclic chemistry to create compounds with promising antioxidant activities, indicating potential therapeutic applications in cancer treatment [S. A. Bialy, M. Gouda, 2011].

Antibacterial Evaluation of Novel Derivatives

The study by Pouramiri, Kermani, and Khaleghi (2017) focuses on the one-pot, three-component synthesis of novel 3-amino-N-benzyl-1-aryl-1H-benzo[f]chromene-2-carboxamide derivatives. It includes an in vitro antibacterial evaluation against both Gram-negative and Gram-positive bacteria, showcasing the antibacterial potential of these novel compounds [Behjat Pouramiri, Esmat Tavakolinejad Kermani, M. Khaleghi, 2017].

Anti-Inflammatory and Analgesic Agents

Research on the synthesis of novel compounds derived from visnaginone and khellinone, as demonstrated by Abu‐Hashem, Al-Hussain, and Zaki (2020), investigates their anti-inflammatory and analgesic properties. This study underscores the potential of these compounds as COX-1/COX-2 inhibitors, offering new avenues for the development of pain management therapies [A. Abu‐Hashem, S. Al-Hussain, M. Zaki, 2020].

Molecular Interaction Studies

The molecular interaction of specific antagonists with cannabinoid receptors, as investigated by Shim et al. (2002), provides insight into the structural and functional relationships between chemical compounds and biological targets. Such studies are crucial for understanding the mechanism of action of potential therapeutic agents [J. Shim, W. Welsh, Etienne A. Cartier, J. Edwards, A. Howlett, 2002].

将来の方向性

特性

IUPAC Name |

1-[2-[3-(3,4-dimethoxyphenyl)-4-methyl-2-oxochromen-7-yl]oxyethyl]piperidine-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H30N2O6/c1-16-20-6-5-19(33-13-12-28-10-8-17(9-11-28)25(27)29)15-22(20)34-26(30)24(16)18-4-7-21(31-2)23(14-18)32-3/h4-7,14-15,17H,8-13H2,1-3H3,(H2,27,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXNXCHACXLRFSF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)OC2=C1C=CC(=C2)OCCN3CCC(CC3)C(=O)N)C4=CC(=C(C=C4)OC)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H30N2O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

466.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-((3-(3,4-dimethoxyphenyl)-4-methyl-2-oxo-2H-chromen-7-yl)oxy)ethyl)piperidine-4-carboxamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(3-chloro-4-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B3011050.png)

![(1-methyl-1H-1,2,3-triazol-4-yl)(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)methanone](/img/structure/B3011051.png)

![4-{[(2,5-Dioxopyrrolidine-1-yl)carbonyloxy]aminobenzoic acid](/img/structure/B3011053.png)

![8-(2-Furylmethyl)-1-methyl-1,3,5-trihydroimidazolidino[1,2-h]purine-2,4-dione](/img/structure/B3011057.png)

![Ethyl 4-[4-[(2,4-difluorophenyl)carbamoyl]phenyl]sulfonylpiperazine-1-carboxylate](/img/structure/B3011060.png)

![N-(3-(dimethylamino)propyl)-N-(6-fluorobenzo[d]thiazol-2-yl)thiophene-2-carboxamide hydrochloride](/img/structure/B3011061.png)

![2-methyl-5-(4-nitrophenyl)-N-[3-(2-oxopropyl)-1,2,4-thiadiazol-5-yl]furan-3-carboxamide](/img/structure/B3011066.png)

![5-((4-fluorobenzyl)thio)-7-(furan-2-yl)-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B3011070.png)

![Ethyl 2-[2-[(5,6-dimethylpyrimidine-4-carbonyl)amino]-1,3-thiazol-4-yl]acetate](/img/structure/B3011072.png)